molecular formula C7H8N4O5 B187640 4-(4,5-Dinitroimidazol-1-yl)butan-2-one CAS No. 330965-06-5

4-(4,5-Dinitroimidazol-1-yl)butan-2-one

Cat. No.: B187640
CAS No.: 330965-06-5
M. Wt: 228.16 g/mol
InChI Key: OJPJTSHEUGRTGD-UHFFFAOYSA-N
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Description

4-(4,5-Dinitroimidazol-1-yl)butan-2-one is a nitroimidazole derivative featuring a butan-2-one backbone substituted at the 4-position with a 4,5-dinitroimidazol-1-yl group.

Properties

CAS No.

330965-06-5

Molecular Formula

C7H8N4O5

Molecular Weight

228.16 g/mol

IUPAC Name

4-(4,5-dinitroimidazol-1-yl)butan-2-one

InChI

InChI=1S/C7H8N4O5/c1-5(12)2-3-9-4-8-6(10(13)14)7(9)11(15)16/h4H,2-3H2,1H3

InChI Key

OJPJTSHEUGRTGD-UHFFFAOYSA-N

SMILES

CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)CCN1C=NC(=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the butan-2-one core but differ in substituents, leading to distinct properties and applications:

Compound Substituent Key Functional Groups Applications Safety/Regulatory Notes
4-(4,5-Dinitroimidazol-1-yl)butan-2-one 4,5-Dinitroimidazol-1-yl Nitro, imidazole, ketone Potential explosives, pharmaceuticals* High reactivity; likely regulated
Raspberry Ketone (4-(4-Hydroxyphenyl)butan-2-one) 4-Hydroxyphenyl Phenol, ketone Insect lures, fragrances IFRA-regulated; safe in cosmetics
4-(p-Tolyl)butan-2-one 4-Methylphenyl Aryl, ketone Organic synthesis intermediate* Limited safety data
Benzylidene Acetone (4-Phenylbut-3-en-2-one) Phenyl, α,β-unsaturated ketone Conjugated ketone, alkene Flavoring, organic reactions Irritant; handled with care

Key Differences and Implications

  • Reactivity : The nitro groups in this compound increase its sensitivity to shock and heat compared to the hydroxyl or methyl substituents in analogs like raspberry ketone .

Research Findings and Limitations

  • Gaps in Evidence: No direct studies on this compound are cited. Comparisons rely on structural analogs and general nitroimidazole chemistry.
  • Energetic Materials: Nitroimidazoles are known for high density and detonation performance, suggesting the target compound may share these traits.
  • Biological Activity : Imidazole derivatives often exhibit antimicrobial or anticancer properties, but evidence for this specific compound is absent.

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